1-isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

描述

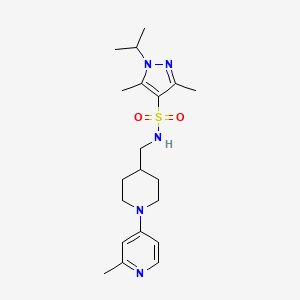

The compound 1-isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by:

- A 1H-pyrazole core substituted with isopropyl and 3,5-dimethyl groups.

- A sulfonamide group at the 4-position, linked to a piperidin-4-ylmethyl moiety.

- A 2-methylpyridin-4-yl substituent on the piperidine ring.

属性

IUPAC Name |

3,5-dimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O2S/c1-14(2)25-17(5)20(16(4)23-25)28(26,27)22-13-18-7-10-24(11-8-18)19-6-9-21-15(3)12-19/h6,9,12,14,18,22H,7-8,10-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZKFLGDTFOUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(N(N=C3C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound classified as a pyrazole derivative. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a sulfonamide group suggests possible antibacterial and antitumor properties, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 405.56 g/mol. The structure features several functional groups, including isopropyl and methyl substituents, which may influence its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.56 g/mol |

| Sulfonamide Group | -SO2-NH- (attached to the pyrazole moiety) |

| Piperidine Ring | Enhances interaction with biological targets |

Synthesis

The synthesis of this compound typically involves multi-step reactions that require specific reagents and conditions. The process is conducted under inert atmosphere conditions to prevent moisture and oxygen interference, with purity monitored through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Similar compounds have shown inhibitory effects on various cancer-related enzymes, including BRAF(V600E) and EGFR, which are critical in cancer signaling pathways. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are key mediators in inflammatory responses . This activity can be particularly beneficial in treating conditions characterized by chronic inflammation.

Antibacterial Activity

The sulfonamide group present in the compound is associated with antibacterial properties. Similar compounds have been shown to exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis and function.

Case Studies

- Antitumor Efficacy : In a study involving several pyrazole derivatives, one compound demonstrated an IC50 value below 5 μM against multiple cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Inflammation Models : Another investigation assessed the anti-inflammatory effects of related pyrazole compounds in models of endotoxin-induced inflammation, showing significant reductions in TNF-α levels and other inflammatory markers .

The biological activity of this compound likely involves interactions with specific enzymes or receptors involved in signaling pathways related to cancer and inflammation. Molecular docking studies could provide insights into these interactions.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

- In vitro and in vivo assays to evaluate efficacy against various cancer types.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Structure-activity relationship (SAR) analyses to optimize pharmacological properties.

相似化合物的比较

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Key Observations:

Pyrazole Substituents :

- The target compound’s isopropyl group (vs. butyl in or difluoromethyl in ) may reduce lipophilicity compared to the butyl analog but increase steric bulk relative to the difluoromethyl derivative.

- The 3,5-dimethyl pattern is conserved across all compounds, suggesting its role in stabilizing the pyrazole core.

Functional Groups: The 2-methylpyridine in the target compound could improve metabolic stability compared to the 4-chlorophenyl group in , which may be prone to oxidative dechlorination.

Physicochemical Properties

Melting Points :

- The analog in exhibits a melting point of 138–142°C , attributed to its crystalline carbamoylphenyl group and pyridine ring. The absence of such polar groups in the target compound may result in a lower melting point.

- Nitro-containing compounds (e.g., ) typically have higher melting points due to strong dipole interactions, but data are unavailable for direct comparison.

Spectroscopic Data :

- The IR spectrum of shows peaks at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂) , consistent with carbamoyl and sulfonamide groups. The target compound would lack the C=O stretch but retain SO₂ vibrations near 1160–1385 cm⁻¹ .

- NMR data for (e.g., δ 7.36 ppm for aromatic protons) highlight the chlorophenyl group’s influence, whereas the target’s pyridine protons would resonate downfield (δ ~8.5–9.5 ppm).

常见问题

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance sulfonamide coupling efficiency, while ethanol or methanol may improve intermediate solubility .

- Temperature Control : Reflux conditions (~80°C) are often critical for activating sulfonyl chloride intermediates .

- Catalysts : Amine bases (e.g., triethylamine) facilitate deprotonation during nucleophilic substitution reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts . Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。